Cas no 133099-11-3 ((S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile)

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- (S)-alpha,alpha-Diphenyl-3-pyrrolidineacetamide
- (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
- (S)-ALPHA,ALPHAL-DIPHENYL-3-PYRROLIDINEACETAMIDE
- (S)-α,α-Diphenyl-3-pyrrolidineacetamide
- diphenyl[(S)-pyrrolidin-3-yl]acetonitrile
- (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile
- (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile
- (S)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine
- (S)-a,a-Diphenyl-3-pyrrolidineacetamide
- 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile
- 3-(S)-(+)-(cyano-1,1-diphenylmethyl)-pyrrolidine
- 3-Pyrrolidineacetonitrile,a,a-diphenyl-, (S)-
- (S)-3-(Cyanodiphenylmethyl)pyrrolidine
- (3S)-α,α-Diphenyl-3-pyrrolidineacetonitrile
- (S)-(+)-Alfa,Alfa-Diphenyl-3-Pyrrolidine acetamide
- (S)-ALPHA,ALPHAL-DIPHENYL-3-PYRROLIDINEACETAMIDE,96%
- 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (3S)-
-
- MDL: MFCD09263622
- Inchi: 1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1
- InChI Key: IVJSBKKYHVODFT-MRXNPFEDSA-N
- SMILES: C([C@@H]1CCNC1)(C1=CC=CC=C1)(C1=CC=CC=C1)C(N)=O
Computed Properties
- Exact Mass: 280.15800
- Monoisotopic Mass: 280.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 358.3±11.0 °C at 760 mmHg
- Flash Point: 255.3±14.4 °C
- Refractive Index: 1.596
- PSA: 55.12000
- LogP: 3.09660
- pka: 9.46±0.10(Predicted)
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M0898-5g |
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
133099-11-3 | 5g |
$896.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98220-25mg |
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
133099-11-3 | 25mg |
¥338.0 | 2021-09-04 | ||
Chemenu | CM121362-250mg |
(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile |
133099-11-3 | 95%+ | 250mg |
$118 | 2024-08-02 | |
TRC | D492274-50mg |
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
133099-11-3 | 50mg |
$144.00 | 2023-05-18 | ||
ChemScence | CS-M0898-10g |
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
133099-11-3 | 10g |
$1344.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98220-100mg |
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile |
133099-11-3 | 100mg |
¥808.0 | 2021-09-04 | ||
Chemenu | CM121362-5g |
(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile |
133099-11-3 | 95+% | 5g |
$838 | 2021-08-06 | |
Chemenu | CM121362-10g |
(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile |
133099-11-3 | 95+% | 10g |
$1256 | 2021-08-06 | |
Chemenu | CM121362-1g |
(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile |
133099-11-3 | 95%+ | 1g |
$296 | 2024-08-02 | |
A2B Chem LLC | AA51968-25mg |
(S)-a,a-Diphenyl-3-pyrrolidineacetamide |
133099-11-3 | 97% | 25mg |
$259.00 | 2024-04-20 |
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Related Literature
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
Additional information on (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS No. 133099-11-3): A Comprehensive Overview
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS No. 133099-11-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a diphenyl group and a pyrrolidine moiety, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Chemical Structure and Properties
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a chiral molecule with the molecular formula C18H17N. The compound features a central carbon atom bonded to two phenyl groups and a pyrrolidine ring, with the nitrile group attached to the same carbon. The presence of the chiral center imparts optical activity to the molecule, making it an important candidate for enantiomerically pure compounds in drug development.
The physical properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile include a melting point of approximately 75°C and a boiling point of around 350°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dichloromethane. These properties make it suitable for various synthetic transformations and biological assays.
Synthesis Methods
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile has been extensively studied due to its potential applications in pharmaceuticals. One common synthetic route involves the reaction of (S)-pyrrolidine-3-carbonitrile with diphenylmethyl chloride in the presence of a base such as potassium carbonate. This method provides high yields and excellent enantioselectivity.
Another approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, asymmetric hydrogenation of a prochiral ketone followed by nitrile formation can yield (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile with high enantiomeric purity. These synthetic strategies are crucial for ensuring the production of pure enantiomers for pharmaceutical applications.
Biological Activities and Therapeutic Potential
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile has shown promising biological activities that make it an attractive candidate for drug development. One of its key properties is its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.
Recent studies have demonstrated that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile exhibits potent agonist activity at serotonin receptors, particularly 5-HT1A. This activity suggests potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the compound has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
In another study, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile was found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This property could be beneficial in treating conditions associated with neurotransmitter imbalance.
Clinical Trials and Future Directions
The therapeutic potential of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good pharmacokinetic properties and minimal adverse effects.
Ongoing research is focused on optimizing the formulation and delivery methods for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Novel drug delivery systems such as nanoparticles and liposomes are being explored to enhance its bioavailability and target specificity.
In addition to its direct therapeutic applications, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as a valuable tool for understanding receptor biology and drug-receptor interactions. Its unique structure provides insights into the mechanisms underlying receptor activation and modulation.
Conclusion
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS No. 133099-11-3) is a multifunctional chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its ability to modulate GPCRs and other biological targets makes it an attractive candidate for drug development. Ongoing research continues to uncover new applications and optimize its therapeutic properties. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing treatments for various medical conditions.
133099-11-3 ((S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile) Related Products
- 1152558-33-2(1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde)
- 1877274-34-4(3-(Furan-3-yl)but-3-en-1-amine)
- 5541-07-1(pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci))
- 25178-91-0(2-4-(3-chlorophenyl)piperazin-1-ylacetonitrile)
- 1864059-14-2(1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)
- 2273209-54-2((1-Amino-2-ethyl-2-methylbutyl)benzene)
- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)
- 1235102-19-8(N-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)cyclopropanesulfonamide)
- 1702789-35-2(1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol)
- 1805368-43-7(3-Bromo-5-(bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine)